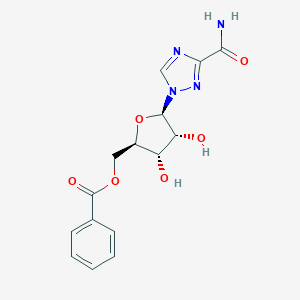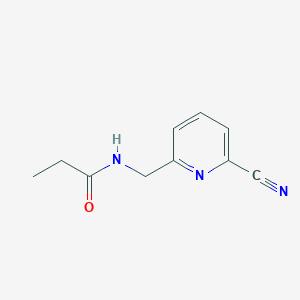
N-((6-cyanopyridin-2-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-cyanopyridin-2-yl)methyl)propionamide, also known as CPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPMP is a small molecule that belongs to the class of amides and is widely used as a reagent in various chemical reactions.
Wirkmechanismus
N-((6-cyanopyridin-2-yl)methyl)propionamide acts as a nucleophile in various chemical reactions, including amidation and acylation reactions. This compound is also capable of forming covalent bonds with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions and enzyme activity. This compound is highly reactive and can modify multiple amino acid residues within a protein, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-((6-cyanopyridin-2-yl)methyl)propionamide has several advantages for use in lab experiments. This compound is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound is also highly reactive, making it a useful tool for studying protein-ligand interactions and enzyme activity. However, this compound has some limitations, including its high reactivity, which can lead to non-specific interactions with biomolecules. This compound is also unstable in aqueous solutions, requiring careful control of reaction conditions and storage.
Zukünftige Richtungen
There are several future directions for the use of N-((6-cyanopyridin-2-yl)methyl)propionamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Another potential application is in the development of new chemical probes for studying protein-ligand interactions and enzyme activity. This compound is highly reactive and can modify multiple amino acid residues within a protein, making it a useful tool for studying protein structure and function. Finally, this compound could be used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products. Overall, this compound has significant potential for use in scientific research and drug discovery.
Synthesemethoden
N-((6-cyanopyridin-2-yl)methyl)propionamide is synthesized by reacting 6-cyanopyridine-2-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then treated with an amine such as methylamine to yield this compound. The overall synthesis is a multistep process that requires careful control of reaction conditions and purification steps to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-((6-cyanopyridin-2-yl)methyl)propionamide has a wide range of applications in scientific research, including drug discovery, chemical biology, and medicinal chemistry. This compound is used as a reagent in various chemical reactions, including amidation, acylation, and coupling reactions. This compound is also used as a building block in the synthesis of complex molecules, including bioactive compounds and natural products.
Eigenschaften
CAS-Nummer |
135450-34-9 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
N-[(6-cyanopyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)12-7-9-5-3-4-8(6-11)13-9/h3-5H,2,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
FIKTVAHTIUHTHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
Kanonische SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
Synonyme |
Propanamide, N-[(6-cyano-2-pyridinyl)methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



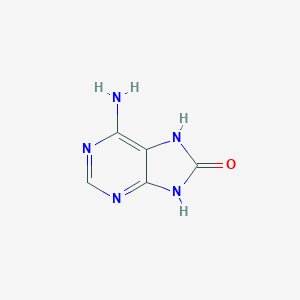

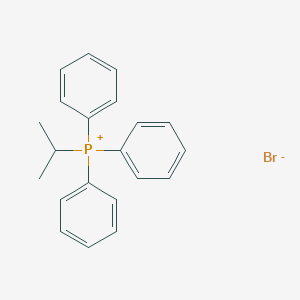

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)

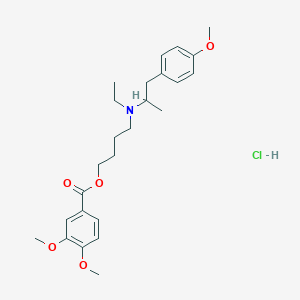



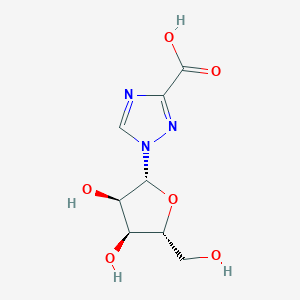
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)

